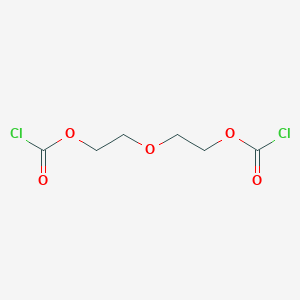
4-Methoxy-4-methyl-2-pentanol
Overview
Description
4-Methoxy-4-methyl-2-pentanol is a chemical compound with the molecular formula C7H16O2 . It has a molecular weight of 132.2007 . The IUPAC Standard InChI is InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-4-methyl-2-pentanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
4-Methoxy-4-methyl-2-pentanol has a density of 0.9±0.1 g/cm3, a boiling point of 172.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 47.6±6.0 kJ/mol and a flash point of 53.4±7.7 °C . Its index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .Scientific Research Applications
Chemical Structure and Properties
“4-Methoxy-4-methyl-2-pentanol” is a chemical compound with the molecular formula C7H16O2 and a molecular weight of 132.2007 . It is also known by other names such as "2-Pentanol, 4-methoxy-4-methyl-" .
Solvent in Organic Synthesis
This compound is employed as a solvent in organic synthesis . As a solvent, it can dissolve a solute (a chemically different liquid, solid or gas), resulting in a solution.
Dyes and Stains
It is used in the formulation of dyes and stains . In this context, it can help to dissolve the dye or stain, allowing it to be evenly distributed.
Natural Resins and Waxes
“4-Methoxy-4-methyl-2-pentanol” finds applications in natural resins and waxes . It can act as a solvent, helping to dissolve the resins and waxes for various applications.
Surface Coatings
It is an additive to surface coatings . As an additive, it can enhance the properties of the coating such as its durability, finish, drying time, etc.
Lube Oil Additives
This compound is used in the manufacture of lube oil additives . These additives can enhance the performance of lubricating oils and can provide properties such as improved viscosity and oxidation stability.
Fragrance Structural Group
“4-Methoxy-4-methyl-2-pentanol” is a member of the fragrance structural group, branched chain saturated alcohol . It can be used in the formulation of fragrances due to its specific scent profile.
Wine Characterization
It has been used as an internal standard in the characterization of the volatile fraction of monovarietal wines . This means it can help in the analysis and identification of the volatile compounds present in wines, which contribute to their aroma and flavor profiles.
Safety and Hazards
The safety data sheet for 4-Methoxy-4-methyl-2-pentanol indicates that it may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water .
properties
IUPAC Name |
4-methoxy-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSLSFZIEVFEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930970 | |
| Record name | 4-Methoxy-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-methyl-2-pentanol | |
CAS RN |
141-73-1 | |
| Record name | 4-Methoxy-4-methyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 4-methoxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















